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molecular formula C22H28N2 B8527906 4-[4-(Diphenylmethylidene)piperidin-1-yl]butan-1-amine CAS No. 117830-21-4

4-[4-(Diphenylmethylidene)piperidin-1-yl]butan-1-amine

Cat. No. B8527906
M. Wt: 320.5 g/mol
InChI Key: OAYDHIREVOPFIM-UHFFFAOYSA-N
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Patent
US04965266

Procedure details

The obtained phthalimide compound (13.7 g) and hydrazine monohydrate (2.5 g) are added to ethanol (34 ml) and the mixture is refluxed with stirring for 2 hours. After cooling, a small amount of water is added to the reaction mixture and the solvent is distilled off under reduced pressure. Chloroform (200 ml) is added to the residue and the insoluble substances are filtered off and washed twice with chloroform (each 50 ml). The filtrate and the washings are combined together, washed with water, dried over anhydrous magnesium sulfate and concentrated to give the desired compound (12 g). Mass spectrum m/z: 320 (M+)
Name
phthalimide
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[C:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3C(=O)C4=CC=CC=C4C3=O)[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN.C(O)C>O>[C:1]1([C:7]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[C:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][CH2:16][CH2:17][NH2:18])[CH2:12][CH2:13]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
phthalimide
Quantity
13.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C1CCN(CC1)CCCCN1C(C=2C(C1=O)=CC=CC2)=O)C2=CC=CC=C2
Name
Quantity
2.5 g
Type
reactant
Smiles
O.NN
Name
Quantity
34 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform (200 ml) is added to the residue
FILTRATION
Type
FILTRATION
Details
the insoluble substances are filtered off
WASH
Type
WASH
Details
washed twice with chloroform (each 50 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=C1CCN(CC1)CCCCN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 123.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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